molecular formula C18H26ClN3O B089500 Hydroxychloroquine CAS No. 118-42-3

Hydroxychloroquine

Cat. No. B089500
CAS RN: 118-42-3
M. Wt: 335.9 g/mol
InChI Key: XXSMGPRMXLTPCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydroxychloroquine is synthesized through a process that has been optimized for efficiency and yield. Eric Yu and colleagues (2018) developed a high-yielding continuous synthesis method for HCQ, combining packed bed reactors with continuous stirred tank reactors. This process eliminates the need for protecting groups and improves the overall yield by 52% over the traditional commercial process. This method is significant for increasing global access to HCQ, especially for the treatment of malaria (Yu et al., 2018).

Molecular Structure Analysis

The molecular structure of HCQ is central to its function and effectiveness. Its structure allows it to exert specific interactions at the molecular level, contributing to its therapeutic properties. The binding of HCQ to various proteins, such as Band 3 in human erythrocytes, is an example of its molecular interaction, which plays a role in its efficacy and toxicity profile. Studies by Nakagawa et al. (2016) demonstrate that HCQ binds to the cytoplasmic N-terminal domain of Band 3 in human erythrocytes, influencing its transport activity (Nakagawa et al., 2016).

Chemical Reactions and Properties

HCQ's chemical reactions and properties are closely tied to its antimalarial and anti-inflammatory effects. Its ability to inhibit certain biochemical pathways and interact with various biological molecules underpins its therapeutic effects. For instance, the inhibition of cytokine production, as researched by Sperber et al. (1993), showcases HCQ's ability to modulate immune responses, contributing to its use in autoimmune diseases (Sperber et al., 1993).

Scientific Research Applications

  • COVID-19 Treatment and Prevention : HCQ has been investigated for its efficacy in treating COVID-19. It was found to limit the replication of SARS-CoV-2 virus in vitro. Studies have explored its use in both malarial pandemic and non-pandemic countries to indirectly investigate its efficacy against COVID-19 (Meo, Klonoff, & Akram, 2020).

  • Ethical Considerations in Research : The ethical aspects of off-label use of HCQ during the COVID-19 pandemic have been comprehensively investigated. This includes ensuring the rights and interests of subjects, and maintaining rigorous and prudent research standards (Qiuping Li et al., 2022).

  • Public Discourse and Challenges : HCQ's use for COVID-19 prophylaxis and treatment has faced challenges in the scientific community and public opinion, demonstrating the need for mindful and rigorous data acquisition and interpretation (Sattui et al., 2020).

  • Mechanisms of Action and Limitations : The mechanism by which HCQ inhibits viral infection (e.g., interfering with endosomal acidification) and its limitations (e.g., inability to block certain viral entry pathways) have been explored. Combination therapies with other drugs have been suggested to enhance efficacy (Ou et al., 2020).

  • Efficacy in Other Diseases : HCQ's applications extend beyond COVID-19. It has been used for malaria, rheumatoid arthritis, and systemic lupus erythematosus. Its anti-inflammatory and immunomodulatory effects have also been noted in these contexts (Hu, Lu, Jie‐Ping Wan, & Wen, 2017).

  • Clinical Trials and Evidence Quality : The quality of evidence and outcomes from clinical trials using HCQ have been scrutinized, particularly in the context of the pandemic. The importance of rigorous trial design and interpretation of data to avoid rapid dissemination of overinterpreted data has been emphasized (Anil Kumar & Taggarsi, 2020).

  • Insulin Sensitivity and Lipid Parameters : HCQ's effects on insulin resistance and lipid parameters in patients with rheumatoid arthritis have been studied, suggesting its potential benefits beyond its primary uses (Solomon et al., 2014).

  • Endothelial Dysfunction : Research on HCQ's protective effects on endothelial cells in models of systemic lupus erythematosus and preeclampsia suggests its potential application in these conditions (Rahman et al., 2016).

Safety And Hazards

Hydroxychloroquine is generally well-tolerated, but clinicians should be aware of the risk of irreversible and progressive retinal toxicity and rarely, cardiomyopathy .

Future Directions

Research is underway to investigate the efficacy of Hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .

properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

747-36-4 (sulfate (1:1) salt)
Record name Hydroxychloroquine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023135
Record name Hydroxychloroquine
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Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
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Solubility

2.61e-02 g/L
Record name Hydroxychloroquine
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Mechanism of Action

The exact mechanisms of hydroxychloroquine are unknown. It has been shown that hydroxychloroquine accumulates in the lysosomes of the malaria parasite, raising the pH of the vacuole. This activity interferes with the parasite's ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite. Hydroxychloroquine can also interfere with the action of parasitic heme polymerase, allowing for the accumulation of the toxic product beta-hematin. Hydroxychloroquine accumulation in human organelles also raise their pH, which inhibits antigen processing, prevents the alpha and beta chains of the major histocompatibility complex (MHC) class II from dimerizing, inhibits antigen presentation of the cell, and reduces the inflammatory response. Elevated pH in the vesicles may alter the recycling of MHC complexes so that only the high affinity complexes are presented on the cell surface. Self peptides bind to MHC complexes with low affinity and so they will be less likely to be presented to autoimmune T cells. Hydroxychloroquine also reduces the release of cytokines like interleukin-1 and tumor necrosis factor, possibly through inhibition of Toll-like receptors. The raised pH in endosomes, prevent virus particles (such as SARS-CoV and SARS-CoV-2) from utilizing their activity for fusion and entry into the cell. Hydroxychloroquine inhibits terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry. ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry.
Record name Hydroxychloroquine
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Product Name

Hydroxychloroquine

CAS RN

118-42-3
Record name Hydroxychloroquine
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Record name Hydroxychloroquine [INN:BAN]
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Record name Hydroxychloroquine
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Record name HYDROXYCHLOROQUINE
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Record name Hydroxychloroquine
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Melting Point

89-91, 90 °C
Record name Hydroxychloroquine
Source DrugBank
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Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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